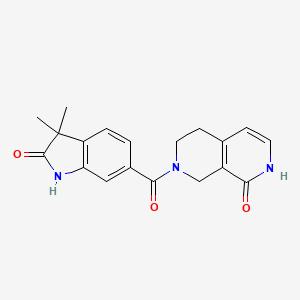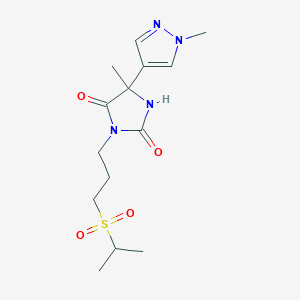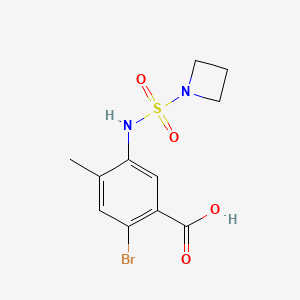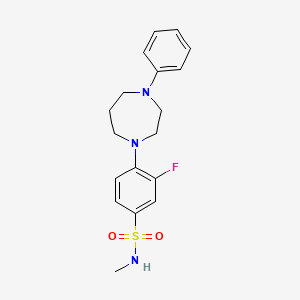![molecular formula C11H16F3N3O2 B7056982 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol](/img/structure/B7056982.png)
2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol typically involves multiple steps, starting with the preparation of the pyridazine ring The trifluoromethyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylating agent reacts with a pyridazine precursor under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- N-[2,2,2-trifluoro-1-(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]-2-furamide
Uniqueness
Compared to similar compounds, 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group and the pyridazine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(6-18,7-19)5-17(2)9-4-3-8(15-16-9)11(12,13)14/h3-4,18-19H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILILBJQWLGILMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NN=C(C=C1)C(F)(F)F)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-[1-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B7056904.png)

![4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7056913.png)
![6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056921.png)


![4-Oxo-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylsulfamoyl)phenyl]butanoic acid](/img/structure/B7056934.png)
![5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B7056935.png)
![Tert-butyl 3-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B7056949.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7056964.png)
![1-(5-tert-butyl-1,2-oxazol-3-yl)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B7056968.png)
![4-[3-[2-(2-Chlorophenyl)morpholin-4-yl]-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B7056978.png)
![4-[1-(3-methoxyphenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B7056987.png)

